molecular formula C12H25NO2 B14078167 4-(1-Butoxy-2-methylpropyl)morpholine CAS No. 100387-29-9

4-(1-Butoxy-2-methylpropyl)morpholine

Katalognummer: B14078167
CAS-Nummer: 100387-29-9
Molekulargewicht: 215.33 g/mol
InChI-Schlüssel: LQKDJCKUXPWEFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-Butoxy-2-methylpropyl)morpholine is an organic compound with the molecular formula C12H25NO. It belongs to the class of morpholine derivatives, which are known for their versatile applications in various fields such as pharmaceuticals, agrochemicals, and industrial chemicals. The structure of this compound consists of a morpholine ring substituted with a butoxy group and a methylpropyl group, making it a unique and interesting compound for scientific research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Butoxy-2-methylpropyl)morpholine can be achieved through several synthetic routes. One common method involves the reaction of morpholine with 1-butoxy-2-methylpropyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Butoxy-2-methylpropyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced morpholine compounds, and various substituted morpholine derivatives .

Wissenschaftliche Forschungsanwendungen

4-(1-Butoxy-2-methylpropyl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of agrochemicals, surfactants, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 4-(1-Butoxy-2-methylpropyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(1-Butoxy-2-methylpropyl)morpholine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its butoxy and methylpropyl groups enhance its solubility and reactivity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

100387-29-9

Molekularformel

C12H25NO2

Molekulargewicht

215.33 g/mol

IUPAC-Name

4-(1-butoxy-2-methylpropyl)morpholine

InChI

InChI=1S/C12H25NO2/c1-4-5-8-15-12(11(2)3)13-6-9-14-10-7-13/h11-12H,4-10H2,1-3H3

InChI-Schlüssel

LQKDJCKUXPWEFH-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC(C(C)C)N1CCOCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.